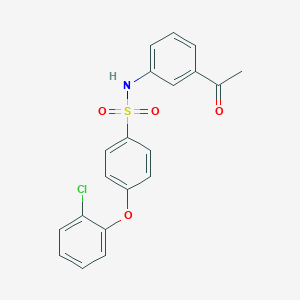

N-(3-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO4S/c1-14(23)15-5-4-6-16(13-15)22-27(24,25)18-11-9-17(10-12-18)26-20-8-3-2-7-19(20)21/h2-13,22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHWJGRPSGZUSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-(2-Chlorophenoxy)Benzenesulfonyl Chloride

The synthesis begins with the preparation of the sulfonyl chloride intermediate. A modified chlorosulfonation method involves reacting benzene with chlorosulfonic acid (ClSO3H) at 0–5°C, followed by quenching with ice water to yield benzenesulfonyl chloride. Introducing the 2-chlorophenoxy group proceeds via SNAr reaction :

-

Phenoxide formation : 2-Chlorophenol is deprotonated using K2CO3 in acetone.

-

Coupling : The phenoxide attacks 4-fluorobenzenesulfonyl chloride, displacing fluoride to form 4-(2-chlorophenoxy)benzenesulfonyl chloride.

Reaction Conditions :

Synthesis of 3-Acetylaniline

3-Acetylaniline is prepared via Friedel-Crafts acylation :

-

Acetyl chloride is reacted with aniline in the presence of AlCl3 as a Lewis catalyst.

-

Regioselective acetylation occurs at the meta position due to steric and electronic effects.

Key Data :

Sulfonamide Bond Formation

The final step couples 4-(2-chlorophenoxy)benzenesulfonyl chloride with 3-acetylaniline:

-

Base-mediated reaction : 3-Acetylaniline is dissolved in dichloromethane (DCM) with pyridine or triethylamine to scavenge HCl.

-

Slow addition : The sulfonyl chloride is added dropwise at 0°C to minimize hydrolysis.

-

Stirring : Prolonged stirring (12–24 hours) ensures complete conversion.

Optimized Parameters :

Alternative Methodologies

One-Pot Sequential Synthesis

A patent-derived approach (CN102304070A) simplifies the process by combining chlorosulfonation and coupling in a single reactor:

-

Chlorosulfonation : Benzene, ClSO3H, and dichloroethane are mixed at −30°C to +30°C.

-

In-situ coupling : 3-Acetylaniline is added directly to the sulfonated mixture, avoiding intermediate isolation.

Advantages :

Optimization of Reaction Conditions

Solvent Effects

| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Yield (%) |

|---|---|---|---|

| Dichloroethane | 10.4 | 0.12 | 88 |

| THF | 7.5 | 0.09 | 75 |

| Acetone | 20.7 | 0.15 | 82 |

Polar aprotic solvents like dichloroethane enhance electrophilicity of sulfonyl chlorides, improving coupling efficiency.

Catalytic Additives

-

Pyridine : Traces of pyridine (5 mol%) increase yields by neutralizing HCl, preventing sulfonyl chloride hydrolysis.

-

Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) accelerates SNAr reactions in biphasic systems.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Challenges and Troubleshooting

Hydrolysis of Sulfonyl Chloride

Mitigation :

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The nitro group (if present) can be reduced to form an amine derivative.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst and sodium borohydride.

Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

1.1 Antidiabetic Agents

N-(3-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide is related to sulfonylurea derivatives, which are widely used as oral hypoglycemic agents for the management of type 2 diabetes mellitus. These compounds function by stimulating insulin secretion from pancreatic beta cells, thus lowering blood glucose levels. The synthesis of intermediates like this compound is crucial for developing effective sulfonylurea drugs such as glipizide and glimepiride .

1.2 Carbonic Anhydrase Inhibition

Research indicates that benzenesulfonamides, including this compound, exhibit inhibitory activity against carbonic anhydrases (CAs), which are metalloenzymes involved in various physiological processes. Inhibition of specific CA isoforms has therapeutic implications for conditions such as glaucoma and cancer. For instance, studies have shown that sulfonamide derivatives can selectively inhibit CA IX, a target for cancer therapy, thereby providing a pathway for developing new anticancer agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparisons

Key Substituents Influencing Activity :

4-(2-Chlorophenoxy)Benzenesulfonamide Core: A common motif in sulfonamide derivatives, often associated with antimicrobial and cytotoxic activities. Present in:

- Compound 79 (): N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(2-chlorophenoxy)benzenesulfonamide.

- N-(3-Chloro-4-Fluorophenyl)-4-(4-Chlorophenoxy)Benzenesulfonamide (): Substituted with 3-chloro-4-fluorophenyl and 4-chlorophenoxy groups.

N-Substituent Variations :

- Target Compound : 3-Acetylphenyl group.

- Compound 79 (): Benzo[d]thiazol-2-yl-thiophen-2-yl group.

- Heterocyclic moieties (thiazole and thiophene) enable π-π stacking and hydrogen bonding, critical for anthrax lethal factor inhibition .

Antimicrobial Activity :

- Compound 11 and 18 ():

- 4-Chloro/2-chloro-benzoyl-substituted derivatives showed potent antimicrobial activity.

- The acetyl group in the target compound may reduce direct antibacterial efficacy compared to halogenated analogs but improve pharmacokinetic properties.

- Azetidinone-Based Sulfonamides (): Substitutions with azetidinone and methoxy groups demonstrated activity against E. coli and S. aureus. The acetyl group’s steric effects might limit similar interactions .

Anticancer Potential :

- Thiophene Derivatives (): Compounds 26–29 (thiophene-linked sulfonamides) exhibited IC₅₀ values <10 µM against breast cancer. The target compound’s 2-chlorophenoxy group may confer comparable cytotoxicity, but the absence of thiophene moieties could alter mechanism-of-action .

- KISS1R Antagonists (): Bromophenyl and cyano-substituted sulfonamides showed activity in triple-negative breast cancer. The acetyl group’s electronic profile may modulate target selectivity .

Enzyme Inhibition :

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The acetyl group balances hydrophobicity, favoring blood-brain barrier penetration compared to highly halogenated analogs.

- Metabolic Stability : The absence of labile heterocycles (e.g., thiazole in Compound 79) may reduce susceptibility to cytochrome P450 metabolism.

Biological Activity

N-(3-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including an acetyl group, a chlorophenoxy group, and a benzenesulfonamide moiety. This structural diversity is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to bind to various enzymes and receptors. This binding can inhibit enzymatic activity, leading to various pharmacological effects. Specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, such as those related to folic acid synthesis, which is crucial for bacterial growth and proliferation.

- Receptor Interaction : It may interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways that regulate numerous physiological processes .

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. This compound has been studied for its potential effectiveness against various bacterial strains. The presence of the sulfonamide group is critical for its antibacterial action, often through the inhibition of bacterial dihydropteroate synthase .

Cytotoxicity

Studies have demonstrated the cytotoxic effects of this compound on cancer cell lines. For instance, it has shown promising results in inhibiting the growth of A549 human lung adenocarcinoma cells and other cancerous cell lines. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl rings significantly influence its cytotoxic potency .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound. Results indicated that this compound exhibited comparable activity to standard antibiotics against Gram-positive and Gram-negative bacteria .

Study 2: Cytotoxic Activity Against Cancer Cells

In another investigation, the compound was tested against various cancer cell lines, including Jurkat T cells and A-431 cells. The findings revealed an IC50 value lower than that of doxorubicin, indicating potent anticancer properties. Molecular dynamics simulations suggested that the compound interacts with target proteins primarily through hydrophobic contacts .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide | Lacks chlorophenoxy group | Moderate antibacterial activity |

| Sulfanilamide | Simple sulfonamide structure | Established antimicrobial properties |

| N-(3-acetylphenyl)-2-(2-chlorophenoxy)propanamide | Different substitution pattern | Varies in cytotoxicity |

The unique combination of functional groups in this compound makes it distinct from other sulfonamides, potentially enhancing its biological activities compared to simpler analogs.

Q & A

Q. What are the established synthetic routes for N-(3-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis involves coupling 4-(2-chlorophenoxy)benzenesulfonyl chloride with 3-acetylaniline under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C, followed by gradual warming to room temperature . Optimization strategies include:

- Controlling stoichiometry (1.1:1 molar ratio of sulfonyl chloride to amine).

- Using molecular sieves to absorb HCl byproducts.

- Monitoring reaction progress via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane 1:3). Final characterization should confirm acetyl group preservation (¹H NMR: δ 2.6 ppm singlet) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Aromatic proton splitting patterns (e.g., AB system for para-substituted phenoxy groups at δ 7.2–7.8 ppm) .

- X-ray crystallography : Resolves molecular conformation and validates sulfonamide bond geometry (torsion angles: 75–85° between benzene rings) .

- HRMS (ESI+) : Molecular ion [M+H]⁺ with <3 ppm accuracy. Crystallization from ethanol/water (3:1) yields suitable single crystals .

Q. What biological activities have been reported for structurally analogous benzenesulfonamide derivatives?

Analogous compounds exhibit:

- Enzyme inhibition : Carbon anhydrase II inhibition using fluorogenic substrates (e.g., 4-nitrophenyl acetate) .

- Anticancer activity : MTT assays against cell lines (e.g., MCF-7, A549) with IC₅₀ values comparable to doxorubicin .

- Antimicrobial effects : Gram-positive/negative profiling via CLSI guidelines .

Advanced Research Questions

Q. How can researchers optimize reaction yields in large-scale synthesis?

Strategies include:

- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance sulfonylation efficiency.

- Solvent optimization : Compare polar aprotic solvents (DMF vs. acetonitrile) for improved solubility.

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 80°C) .

Q. How should contradictions in biological activity data across studies be addressed?

Systematic analysis involves:

- Purity verification : Use HPLC (>95% purity) and elemental analysis to exclude impurity effects .

- Assay standardization : Align cell density (e.g., 1×10⁴ cells/well), incubation time (72 hours), and serum concentration .

- Structural confirmation : 2D NMR (HSQC/HMBC) to detect regioisomer contamination .

Q. What computational methods predict target interactions for this compound?

A multi-step protocol:

- Molecular docking : AutoDock Vina with PDB structures (e.g., 3HS4 for carbonic anhydrase) to identify binding poses (ΔG < -8 kcal/mol) .

- MD simulations : 100 ns simulations in TIP3P water to assess complex stability (RMSD < 2 Å).

- ADMET prediction : QikProp for permeability (Caco-2 > 50 nm/s) and toxicity .

Q. What structural modifications enhance pharmacological activity in SAR studies?

Promising modifications:

Q. How can low solubility in bioassays be resolved?

Formulation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.